2,5-Dimethyl-4-formylphenylboronic acid
Description
Properties
IUPAC Name |
(4-formyl-2,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO3/c1-6-4-9(10(12)13)7(2)3-8(6)5-11/h3-5,12-13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQMHCCACPAQAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)C=O)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246398 | |
| Record name | Boronic acid, B-(4-formyl-2,5-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-06-0 | |
| Record name | Boronic acid, B-(4-formyl-2,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(4-formyl-2,5-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601246398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Starting Materials
The lithium-halogen exchange method, exemplified in US20040049050A1, employs protected chlorobenzaldehyde derivatives as precursors. For 2,5-dimethyl-4-formylphenylboronic acid, the hypothetical starting material would be 2,5-dimethyl-4-chlorobenzaldehyde diethyl acetal (Fig. 1). Lithium metal reacts with the chloroarene at −50°C in tetrahydrofuran (THF), forming a lithium-aryl intermediate. Subsequent treatment with trimethyl borate introduces the boronic acid moiety as a trialkyl borate, which is hydrolyzed to the free boronic acid under acidic conditions (pH 4.5).
Critical Parameters:
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Temperature: Maintaining −50°C during lithium addition prevents side reactions.
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Solvent: THF’s polarity facilitates lithium dispersion but requires careful distillation post-reaction to avoid product solubility issues.
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Boron Source: Trimethyl borate is preferred due to its reactivity and commercial availability.
Optimization and Yields
In analogous systems (e.g., 4-formylphenylboronic acid synthesis), this method achieves 90–95% yields when strict temperature control (−70°C during borate addition) and inert atmospheres are maintained. For the 2,5-dimethyl variant, steric hindrance from methyl groups may necessitate longer reaction times (e.g., 7 hours vs. 2 hours in Example 2 of US20040049050A1).
Table 1: Model Reaction Conditions for Lithium-Mediated Synthesis
| Parameter | Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | −50°C to −70°C | Maximizes Li-aryl intermediate stability |
| B(OMe)₃ Equivalents | 1.0–1.2 eq | Prevents overboronation |
| Hydrolysis pH | 4.5 (±0.5) | Minimizes Cannizzaro reaction |
Miyaura Borylation of Bromoarenes
Metal-Free Borylation Strategies
Aryl bromides serve as viable precursors under metal-free conditions, as demonstrated in c8qo00061a1.pdf. For this compound, 2,5-dimethyl-4-bromobenzaldehyde would react with trimethyl borate (B(OMe)₃) in diethyl ether at −78°C. The absence of transition metals simplifies purification, though reaction times extend to 24 hours.
Key Observations:
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Solvent Choice: Diethyl ether’s low polarity favors boronate formation but limits solubility of polar intermediates.
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Acid Workup: Post-reaction treatment with 1M HCl precipitates the boronic acid, achieving 65–85% yields in structurally similar systems.
Directed Ortho-Metalation (DoM) Approaches
Formyl-Directed Boronation
The formyl group’s directing effects enable regioselective borylation at the para position. Starting from 2,5-dimethylbenzaldehyde , a two-step sequence could involve:
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Directed Lithiation: LDA (lithium diisopropylamide) at −78°C generates a lithio intermediate ortho to the formyl group.
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Quenching with B(OMe)₃: Introduces the boronic acid moiety, followed by acidic hydrolysis.
Challenges:
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Competing meta-directing effects from methyl groups may reduce regioselectivity.
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Requires rigorous exclusion of moisture to prevent boronic acid degradation.
Purification and Stabilization
Isolation Techniques
Drying Protocols
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Conditions: 40°C under nitrogen flow with reduced pressure (20–80°C range).
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Storage: Sealed containers with desiccants (e.g., molecular sieves) at −20°C prevent oxidation.
Comparative Analysis of Methods
Table 2: Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Lithium-Halogen Exchange | 90–95 | >99 | High regioselectivity | Requires cryogenic conditions |
| Metal-Free Borylation | 65–85 | 95–98 | No transition metals | Long reaction times (24 h) |
| Directed Metalation | 70–80 | 90–95 | Atom-economic | Sensitivity to moisture |
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-4-formylphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: 2,5-Dimethyl-4-carboxyphenylboronic acid.
Reduction: 2,5-Dimethyl-4-hydroxymethylphenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the coupling partner.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
2,5-Dimethyl-4-formylphenylboronic acid is primarily utilized as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, making it invaluable in synthesizing complex organic molecules. The compound serves as a versatile building block for creating various biaryl compounds which are crucial in pharmaceuticals and agrochemicals .
Ligand-Free Reactions
Recent advancements have demonstrated that this compound can participate in ligand-free coupling reactions. For example, it can be used in copper-mediated reactions to couple arylboronic acids with nitroarenes, enhancing the efficiency of organic transformations without the need for additional ligands .
Materials Science
Covalent Organic Frameworks (COFs)
Research has indicated that this compound can be incorporated into covalent organic frameworks (COFs). These materials are significant for their tunable properties and potential applications in light-emitting devices and sensors. The integration of this compound into COFs allows for the development of materials that exhibit efficient white light emission, which is essential for applications in optoelectronics .
Dye-Sensitized Solar Cells
The compound has also been explored for its role in synthesizing sensitizers used in dye-sensitized solar cells (DSSCs). Its structural features contribute to the efficiency of electron transfer processes within these solar cells, enhancing their performance and stability under operational conditions .
Medicinal Chemistry
Antibacterial Agents
In medicinal chemistry, this compound has been investigated as a precursor for developing novel antibacterial agents. Studies have shown that derivatives of this compound exhibit activity against Gram-positive bacteria, presenting a potential pathway for new antibiotic development amidst rising antibiotic resistance .
Fluorescent Probes for Biological Imaging
The compound's boron functionality allows it to be modified into fluorescent probes suitable for biological imaging. These probes can be designed to respond to changes in pH or other biochemical environments, making them useful tools for cellular studies and diagnostics .
Table 1: Summary of Key Applications
Case Study: Development of Antibacterial Agents
A recent study highlighted the synthesis of a new class of antibacterial agents derived from this compound. The compounds demonstrated significant activity against strains of Gram-positive bacteria, showcasing their potential as alternatives to existing antibiotics. The mechanism involved disruption of bacterial cell wall synthesis, which was confirmed through various microbiological assays .
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-formylphenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other biologically active molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The reactivity, solubility, and hazards of arylboronic acids are influenced by substituents on the phenyl ring. Below is a comparative analysis with closely related compounds:
Table 1: Key Properties of 2,5-Dimethyl-4-formylphenylboronic Acid and Analogs
Substituent Effects on Reactivity and Stability
Electron-Withdrawing vs. Electron-Donating Groups :
- The formyl group (-CHO) in the target compound is electron-withdrawing, increasing the boronic acid's acidity and enhancing its reactivity in cross-coupling reactions compared to the methoxy group (-OCH₃) in 2,5-Dimethyl-4-methoxyphenylboronic acid, which is electron-donating .
- Chloro substituents (e.g., in 2-Chloro-4-formylphenylboronic acid) further enhance electrophilicity but may reduce solubility due to increased lipophilicity .
Physicochemical Properties
- Chlorinated analogs (e.g., 2-Chloro-4-formylphenylboronic acid) are likely more lipophilic than methyl-substituted derivatives .
- Thermal Stability: No boiling/melting points are reported in the evidence, but steric bulk from methyl groups may enhance thermal stability relative to smaller analogs.
Biological Activity
2,5-Dimethyl-4-formylphenylboronic acid (C9H11BO3) is a phenylboronic acid derivative that has garnered attention for its diverse biological activities and applications in scientific research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Overview of the Compound
This compound is characterized by the presence of two methyl groups and a formyl group attached to the benzene ring. It serves as a crucial building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental in the formation of complex organic molecules.
Target of Action
The primary target of this compound is the Suzuki–Miyaura (SM) cross-coupling reaction. This compound participates in transmetalation processes that facilitate the formation of new carbon–carbon bonds.
Biochemical Pathways
The compound interacts with various enzymes and proteins, often acting as an inhibitor or stabilizer. Notably, it has been shown to inhibit serine proteases and kinase enzymes, which play critical roles in cell signaling and metabolism. This inhibition can lead to alterations in cell proliferation and apoptosis pathways.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative potential of phenylboronic acid derivatives, including this compound. In vitro experiments demonstrated that this compound exhibits significant activity against various cancer cell lines. The sulforhodamine B (SRB) assay revealed that it can induce cell cycle arrest and apoptosis in treated cells .
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A2780 (Ovarian) | 44.6 | Induces G2/M arrest and caspase-3 activation |
| MV-4-11 (Leukemia) | 30.0 | Modulates metabolic pathways |
| MCF7 (Breast) | >200 | Minimal activity observed |
The introduction of the formyl group at position “4” significantly enhances biological activity compared to other modifications, indicating a structure-activity relationship that merits further exploration .
Antimicrobial Properties
In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity. Studies suggest that it exhibits moderate activity against various bacteria and fungi, including Candida albicans and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antibacterial agent .
Table 2: Antimicrobial Activity of this compound
| Microorganism | MIC (μg/mL) | Observations |
|---|---|---|
| Candida albicans | 50 | Moderate inhibition |
| Escherichia coli | 25 | Higher sensitivity observed |
| Bacillus cereus | 10 | Lower MIC than standard treatments |
Case Studies and Research Findings
- Cancer Cell Studies : A study evaluating various phenylboronic acid derivatives found that this compound induced significant cell cycle arrest in the A2780 ovarian cancer cell line. The mechanism involved increased levels of p21 protein without affecting cyclin B1 degradation .
- Antibacterial Mechanisms : Research indicated that the compound's antimicrobial action may involve isomerization in solution, leading to cyclic isomers that exhibit enhanced binding to bacterial tRNA synthetases. This mechanism aligns with other boron-containing compounds known for their antimicrobial properties .
Q & A
Q. What are the recommended synthetic routes for 2,5-Dimethyl-4-formylphenylboronic acid, and what are the critical reaction conditions?
The compound can be synthesized via reductive amination of formylphenylboronic acid derivatives or through Suzuki-Miyaura coupling reactions. Key reagents include palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used under inert atmospheres. Reaction temperatures range from 80–120°C, with monitoring via TLC or HPLC to optimize yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and boronic acid functionality.
- High-Resolution Mass Spectrometry (HRMS): To verify molecular weight (e.g., C₉H₁₁BO₃ has a theoretical mass of 209.99 g/mol).
- Melting Point Analysis: Compare observed values with literature data (e.g., ~109–113°C for similar formylphenylboronic acids) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Personal Protective Equipment (PPE): Wear gloves, lab coats, and eye protection.
- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.
- First Aid: If inhaled, move to fresh air and seek medical attention. For skin contact, wash thoroughly with water. Dispose of waste via licensed chemical disposal services .
Advanced Research Questions
Q. How does the electronic environment of the formyl group influence the reactivity of this compound in cross-coupling reactions?
The electron-withdrawing formyl group enhances the electrophilicity of the boronic acid, facilitating Suzuki-Miyaura couplings with electron-rich aryl halides. Comparative studies with 3,5-difluoro-4-formylphenylboronic acid show that fluorine substituents further increase reactivity due to stronger electron-withdrawing effects. Optimize catalyst loading (e.g., 2–5 mol% Pd) and base selection (e.g., K₂CO₃) to minimize side reactions .
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
Discrepancies in biological assays (e.g., antibacterial vs. anticancer activity) may arise from differences in:
- Test Organisms: Gram-positive vs. Gram-negative bacterial strains.
- Concentration Ranges: Use dose-response curves (e.g., IC₅₀ values) to standardize comparisons.
- Structural Analogues: Compare with derivatives like 5-trifluoromethyl-2-formylphenylboronic acid to isolate substituent effects. Validate findings using orthogonal assays (e.g., fluorescence-based binding studies) .
Q. How can researchers leverage the formyl group for post-synthetic modifications of this boronic acid?
The formyl group enables:
- Reductive Amination: React with primary amines (e.g., aniline) and reducing agents (e.g., NaBH₄) to form imine-linked conjugates.
- Condensation Reactions: Generate Schiff bases with hydrazines for sensor applications.
- Click Chemistry: Use aldehyde-azide cycloadditions to attach fluorophores or biomolecules. Monitor reactions via FT-IR or LC-MS to track functional group transformations .
Q. What are the implications of hydrogen bonding patterns in the crystal structure of this compound for material design?
X-ray crystallography reveals that the boronic acid and formyl groups participate in O-H···O hydrogen bonding, forming infinite chains. This influences:
- Solid-State Reactivity: Enhanced stability in crystalline form compared to solution.
- Supramolecular Assembly: Potential for designing coordination polymers or MOFs. Use computational tools (e.g., DFT) to predict intermolecular interactions .
Methodological Considerations
Q. How should researchers design experiments to study the hydrolytic stability of this boronic acid in aqueous media?
- pH-Dependent Studies: Test stability across pH 2–12 using buffered solutions.
- Kinetic Analysis: Monitor degradation via UV-Vis spectroscopy (λ ~260 nm for boronic acids).
- Comparative Controls: Include phenylboronic acid and 4-methoxyphenylboronic acid to assess substituent effects. Use LC-MS to identify hydrolysis byproducts (e.g., boric acid) .
Q. What computational methods are suitable for predicting the binding affinity of this compound to biomolecular targets?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with diol-containing proteins (e.g., lectins).
- MD Simulations: Analyze binding stability over 100-ns trajectories in explicit solvent.
- QSAR Models: Corate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
